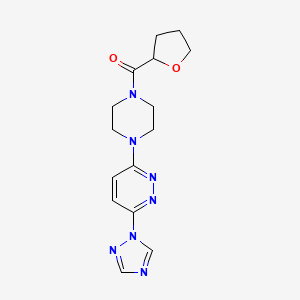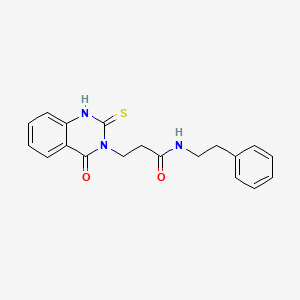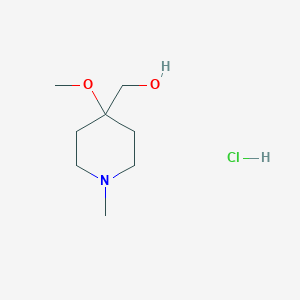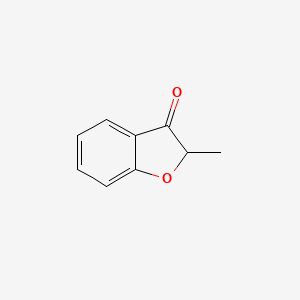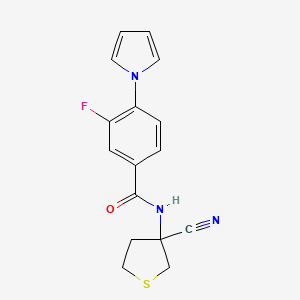
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound featuring a benzodioxepine core fused with a methoxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepine core, followed by the introduction of the methoxypyridine group. Key steps may include:
Formation of the Benzodioxepine Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene derivatives and epoxide intermediates.
Introduction of the Methoxypyridine Group: This step often involves nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the benzodioxepine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxypyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
6-Methoxypyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one: Similar in structure but with a naphthalene core instead of a benzodioxepine.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Contains a thiazole ring, offering different biological activities.
Uniqueness
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to its benzodioxepine core, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological or material properties.
属性
IUPAC Name |
6-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-15-4-3-12(9-17-15)13-7-11(10-18)8-14-16(13)21-6-2-5-20-14/h3-4,7-10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHKMIMNBOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2438749.png)
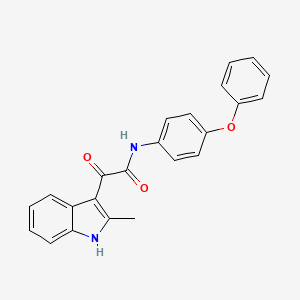
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
![Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)
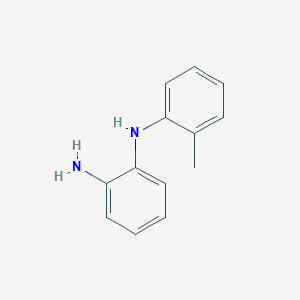
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
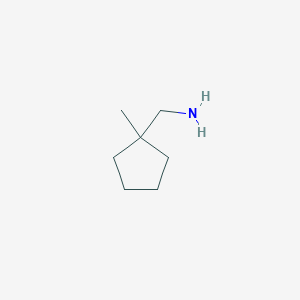
![N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2438763.png)
